molecular formula C10H10O3 B7947352 (Z)-3-(3-Methoxyphenyl)acrylic acid

(Z)-3-(3-Methoxyphenyl)acrylic acid

Cat. No.: B7947352
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-WAYWQWQTSA-N
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Description

(Z)-3-(3-Methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-Methoxyphenyl)acrylic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are commonly employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 3-methoxybenzoic acid.

    Reduction: Formation of 3-(3-methoxyphenyl)propanol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: (Z)-3-(3-Methoxyphenyl)acrylic acid is used as a building block in organic synthesis, particularly in the preparation of various aromatic compounds and polymers.

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules and its interactions with biological systems.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-Methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    Cinnamic Acid: Similar structure but lacks the methoxy group.

    3-Methoxycinnamic Acid: Similar structure with a methoxy group at the para position.

    3-Methoxybenzoic Acid: Lacks the acrylic acid moiety.

Uniqueness: (Z)-3-(3-Methoxyphenyl)acrylic acid is unique due to the presence of both the methoxy group and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

(Z)-3-(3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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